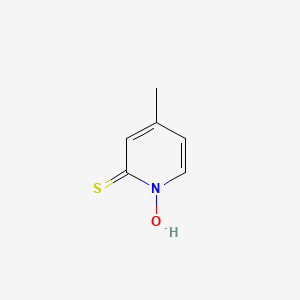

1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione

Description

Contextualization within Heterocyclic Chemistry and Thione Systems

N-hydroxy pyridinethiones are a subset of pyridinethiones, which belong to the broader family of heterocyclic compounds. Heterocyclic chemistry is a vast field of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. The presence of a nitrogen atom in the pyridine (B92270) ring of N-hydroxy pyridinethiones imparts basic properties and influences the molecule's electronic distribution and reactivity.

A key feature of these compounds is the thione group (C=S), which places them within the classification of thione systems. The thione group is known for its interesting reactivity and its ability to exist in tautomeric equilibrium with its thiol form (-SH). In the case of N-hydroxy pyridinethiones, they exist as a pair of tautomers: the major thione form, 1-hydroxy-2(1H)-pyridinethione, and the minor thiol form, 2-mercaptopyridine (B119420) N-oxide. wikipedia.org This tautomerism is a critical aspect of their chemical behavior, influencing their acidity, solubility, and interaction with other molecules. The thione form is generally the more stable crystalline structure. wikipedia.org

The presence of both the N-hydroxy group and the thione functionality creates a bidentate ligand system, capable of chelating metal ions. This property is central to many of their biological activities and applications. The coordination chemistry of hydroxypyridinethione ligands with various transition metals has been a subject of detailed study. researchgate.net

Historical Development of 1-Hydroxy-1,2-Dihydropyridine-2-thione Derivatives

The historical roots of research into 1-hydroxy-1,2-dihydropyridine-2-thione derivatives are intertwined with the broader history of pyridine chemistry. While pyridine was first isolated in the mid-19th century, the commercial importance of its derivatives surged in the mid-20th century. A pivotal moment in the history of this specific class of compounds was the discovery and development of pyrithione (B72027) and its derivatives.

One of the most well-known derivatives, zinc pyrithione, has been in use since the 1930s, although its method of preparation was not patented until 1955. wikipedia.org The synthesis of the parent compound, pyrithione (1-hydroxy-2(1H)-pyridinethione), is typically achieved from 2-chloropyridine (B119429), 2-bromopyridine, or 2-chloropyridine N-oxide. wikipedia.org Early synthetic work on related compounds, such as 2-mercaptopyridine, dates back to 1931. wikipedia.org

Over the years, synthetic methodologies have evolved, allowing for the creation of a diverse library of 1-hydroxy-1,2-dihydropyridine-2-thione derivatives with various substituents on the pyridine ring. For instance, a number of new mono- and dihydroxypyridinethione ligands have been synthesized through the reaction of 1-hydroxy-2-pyridinethione-4-carboxylic acid with other molecules. nih.gov The development of dihydropyridine (B1217469) (DHP) chemistry, in general, has been a significant area of research, with numerous reviews collating the synthetic advancements and medicinal applications of both 1,2- and 1,4-dihydropyridines. rsc.org These efforts have provided a robust foundation for the continued exploration and synthesis of novel 1-hydroxy-1,2-dihydropyridine-2-thione derivatives.

Academic Significance and Research Trajectories of 1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione

The academic significance of this compound and its analogs lies primarily in their potential applications in medicinal chemistry. Research has been directed towards exploring their biological activities and mechanisms of action, with a focus on developing new therapeutic agents.

One of the prominent research trajectories for this class of compounds is their investigation as metallo-β-lactamase (MBL) inhibitors . MBLs are enzymes produced by certain bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, leading to antibiotic resistance. The discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a potent inhibitor of the VIM-2 MBL with low cytotoxicity highlights the potential of this scaffold in combating antibiotic resistance. nih.gov This line of research is critical in the ongoing effort to develop new strategies to overcome bacterial resistance to existing antibiotics.

Another significant area of investigation is the use of 1-hydroxy-2-pyridinethione derivatives in chelation therapy . The ability of these compounds to bind to metal ions is being explored for the treatment of heavy metal poisoning. For example, newly synthesized dihydroxypyridinethione ligands have been studied for their efficacy in promoting the excretion of lead from the body in cases of acute lead poisoning. nih.gov These studies compare the effectiveness of new derivatives to existing chelating agents, aiming to develop more efficient and safer treatments.

The broader class of dihydropyridines, to which this compound belongs, has a well-established and extensive history in medicinal chemistry, particularly as calcium channel blockers. nih.govresearchgate.netresearchgate.net While the research on the 4-methyl substituted thione derivative is more specialized, the foundational knowledge of dihydropyridine synthesis and biological evaluation provides a strong basis for its continued investigation. nih.govwjpmr.comresearchgate.net The diverse biological activities reported for various dihydropyridine derivatives, including anticancer and anti-inflammatory properties, suggest that this compound may also possess a wider range of pharmacological effects that are yet to be fully explored. nih.gov

Below is a table summarizing key research findings related to 1-hydroxy-pyridinethione derivatives:

| Derivative Class | Research Focus | Key Findings |

| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid | Metallo-β-lactamase (VIM-2) inhibition | Potent inhibitor with a Ki of 13 nM and low cytotoxicity. nih.gov |

| Dihydroxypyridinethione ligands | Chelation therapy for lead poisoning | Demonstrated efficacy in promoting the excretion of lead. nih.gov |

| General 1,4-dihydropyridines | Calcium channel modulation | Established class of cardiovascular drugs. nih.govresearchgate.netresearchgate.net |

| Substituted 1,4-dihydropyridines | Diverse biological activities | Reports of anticancer and anti-inflammatory properties. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-methylpyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-7(8)6(9)4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWJCTXRXJZSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280441 | |

| Record name | 1-Hydroxy-4-methyl-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25363-69-3 | |

| Record name | 1-Hydroxy-4-methyl-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25363-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-methyl-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 1 Hydroxy 4 Methyl 1,2 Dihydropyridine 2 Thione

Established Chemical Syntheses for Pyridinethione Cores

The foundational structure of 1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione is the pyridinethione core. The synthesis of this core is well-established and typically involves the reaction of a corresponding 2-halopyridine-N-oxide with a hydrosulfanylating agent. Common reagents for this transformation include sodium hydrosulfide (NaHS), thiourea, or thioacetamide. vanderbilt.edu This approach allows for the sequential substitution of a halogen atom with a thiol group, leading to the desired thione. vanderbilt.edu

Another prevalent method involves the treatment of 2-chloro-4-nitropyridine-N-oxide with an appropriate nucleophile, such as sodium n-heptanolate, followed by reaction with sodium thioacetate (AcSNa) and subsequent deacetylation with sodium methoxide (MeONa) to yield the sodium salt of the corresponding 1-hydroxypyridine-2-thione. vanderbilt.edu The free thione can then be obtained by acidification. vanderbilt.edu

The synthesis of related dihydropyridine-2-thiones has also been achieved through multi-component reactions. For instance, the reaction of acetophenone, an appropriate aldehyde, and ammonium acetate with malononitrile can yield 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, which are structurally related to the target molecule. nih.gov

Targeted Synthetic Strategies for this compound

While general methods for pyridinethione synthesis are available, targeted strategies are crucial for obtaining this compound with the desired substitution pattern. These strategies often employ multi-component reactions, microwave-assisted synthesis, and regioselective functionalization techniques.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like 1,2-dihydropyridine derivatives. nih.govnih.gov A common MCR for synthesizing related dihydropyridinone structures, which can be envisioned as precursors to the thione, is the Hantzsch reaction. nih.govijcrt.org This typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonium acetate. ijcrt.org For the synthesis of thione derivatives, thiourea can be employed as a reactant. researchgate.net

A four-component, one-pot reaction for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles involves refluxing an aromatic ketone, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol. nih.gov By substituting ethyl cyanoacetate with malononitrile, the corresponding 2-imino derivatives can be obtained. nih.gov While not a direct synthesis of the title compound, these MCRs highlight the potential for assembling the dihydropyridine (B1217469) core with various functionalities.

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Aromatic ketone, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium acetate | Ethanol | 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 34-56 | nih.gov |

| Aromatic ketone, Aromatic aldehyde, Malononitrile, Ammonium acetate | Ethanol | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | 21-56 | nih.gov |

| Aldehyde, β-ketoester, Ammonium acetate | Heterogenized phosphotungstic acid on alumina | 1,2-dihydropyridine derivatives | >75 | nih.gov |

Table 1: Examples of Multi-component Reactions for Dihydropyridine Synthesis

Microwave-Assisted and Green Chemistry Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. organic-chemistry.orgnih.gov The synthesis of various heterocyclic compounds, including dihydropyridine derivatives, has been successfully achieved using microwave irradiation. organic-chemistry.orgnih.govresearchgate.net This technique often allows for solvent-free reactions or the use of environmentally benign solvents like water or ethanol, aligning with the principles of green chemistry. organic-chemistry.orgnih.gov

For instance, a one-pot Bohlmann-Rahtz pyridine (B92270) synthesis can be performed under microwave irradiation, leading to tri- and tetrasubstituted pyridines with total regioselectivity in significantly reduced reaction times compared to conventional heating. organic-chemistry.org Similarly, the Hantzsch dihydropyridine synthesis can be carried out in a microwave flow reactor, enabling continuous processing. beilstein-journals.org The use of catalysts like acetic acid or zinc bromide can further enhance the efficiency of these microwave-assisted reactions. organic-chemistry.org

The synthesis of novel pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been achieved through a one-step, multi-component reaction under neat (solvent-free) microwave conditions, highlighting the potential of this technology for complex heterocycle synthesis. nih.gov

| Reaction | Conditions | Time | Yield (%) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave, 170 °C, DMSO | 10-20 min | up to 98 | organic-chemistry.org |

| Hantzsch Dihydropyridine Synthesis | Microwave flow reactor | Continuous | Good | beilstein-journals.org |

| Pyridinyl-1,3,5-triazine Synthesis | Microwave, 120 °C, neat | 15 min | up to 70 | nih.gov |

Table 2: Microwave-Assisted Synthesis of Pyridine and Dihydropyridine Derivatives

Regioselective Functionalization and Derivatization

Regioselective functionalization is a key strategy for introducing specific substituents onto a pre-existing heterocyclic core. In the context of 1,2-dihydropyridines, directed metalation can be a powerful tool for achieving regioselectivity. rsc.org For example, an amidine auxiliary can direct a regioselective metalation at the 6-position of a 1,2-dihydropyridine, allowing for subsequent functionalization through electrophilic quench or cross-coupling reactions. rsc.org

The synthesis of 4-alkoxy-1-hydroxypyridine-2-thiones has been achieved through the regioselective nucleophilic substitution of 2-chloro-4-nitropyridine-N-oxide. vanderbilt.edu The reaction with an alkoxide preferentially occurs at the 4-position, followed by the conversion of the 2-chloro group to the thione. vanderbilt.edu This demonstrates the importance of the electronic properties of the starting material in directing the regiochemical outcome of the reaction.

Mechanistic Investigations of Formation Reactions

The formation of dihydropyridine derivatives through multi-component reactions like the Hantzsch synthesis is believed to proceed through a series of intermediates. The reaction mechanism can be complex and is often dependent on the specific substrates and reaction conditions. nih.gov A plausible mechanism for the formation of 1,4-dihydropyridines involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and dehydration. rsc.org

In the formation of 1,2-dihydropyridines, the reaction pathway can be influenced by the nature of the reactants and catalysts. For instance, the use of aromatic aldehydes in a Hantzsch-type reaction catalyzed by heterogenized phosphotungstic acid on alumina has been shown to favor the formation of the 1,2-regioisomer over the more common 1,4-isomer. nih.gov

The formation of the N-hydroxy group in 1-hydroxypyridine-2-thiones typically involves the N-oxidation of a pyridine precursor or the direct reaction of a pyrone with a hydroxylammonium salt. vanderbilt.eduamazonaws.com The mechanism of N-doping in the formation of N-doped graphene quantum dots, which shares some conceptual similarities, involves the formation of an amide followed by intramolecular dehydrolysis to form a pyrrolic nitrogen, which can then transform into a graphitic nitrogen under hydrothermal conditions. nih.gov This suggests that the formation of the N-OH bond in hydroxypyridinethiones could proceed through a similar condensation-type mechanism.

Chemoenzymatic Approaches

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a green and highly selective alternative to traditional chemical methods. While specific chemoenzymatic routes to this compound have not been extensively reported, the broader field of enzymatic synthesis of heterocycles is rapidly expanding. nih.govacs.org

Enzymes such as nonribosomal peptide synthetases (NRPSs) have been shown to catalyze the formation of diverse heterocyclic natural products. nih.gov For example, the monomodular NRPS PvfC is involved in the production of pyrazines, pyrazinones, and imidazoles from a leucine-derived dipeptide aldehyde intermediate. nih.gov This highlights the potential of enzymes to catalyze complex cyclization and functionalization reactions.

Furthermore, chemoenzymatic approaches have been successfully employed for the asymmetric synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones, utilizing enzymes such as ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) for highly stereoselective hydroamination reactions. acs.org The application of such enzymatic strategies to the synthesis of pyridinethione derivatives could offer a promising avenue for the development of novel and sustainable synthetic routes.

Advanced Structural Characterization and Tautomeric Research

Spectroscopic Techniques for Detailed Structural Elucidation

A suite of spectroscopic methods has been instrumental in delineating the structural nuances of 1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione and its derivatives in various states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric and conformational landscape of this compound in solution. The compound can exist in equilibrium between the thione and thiol tautomeric forms.

The thione form is characterized by the presence of a C=S double bond and an N-OH group, while the thiol form (2-mercapto-4-methyl-pyridin-1-ol) contains a C-S-H single bond and a pyridine (B92270) N-oxide moiety. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Tautomers of this compound

| Atom | Thione Tautomer (Expected δ) | Thiol Tautomer (Expected δ) |

|---|---|---|

| ¹H NMR | ||

| N-OH | ~9-11 ppm | - |

| S-H | - | ~3-5 ppm |

| Ring Protons | ~6-8 ppm | ~7-9 ppm |

| Methyl Protons | ~2.0-2.5 ppm | ~2.2-2.7 ppm |

| ¹³C NMR | ||

| C=S | >180 ppm | - |

| C-S | - | ~140-150 ppm |

| Ring Carbons | ~110-150 ppm | ~120-160 ppm |

Note: The data in this table is illustrative and based on typical chemical shift values for similar functional groups in related heterocyclic compounds.

Conformational analysis, particularly concerning the orientation of the hydroxyl group and the planarity of the dihydropyridine (B1217469) ring, can be probed using Nuclear Overhauser Effect (NOE) experiments and analysis of coupling constants.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a direct probe into the functional groups present in this compound and can help distinguish between its tautomeric forms.

The thione tautomer is expected to exhibit a characteristic C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹. The N-OH group would show a broad O-H stretching band around 3200-3600 cm⁻¹ and an N-O stretch. In contrast, the thiol tautomer would be characterized by a weak S-H stretching vibration around 2550-2600 cm⁻¹ and the absence of the strong C=S band. The pyridine N-oxide moiety in the thiol form would also have a characteristic N-O stretching vibration.

Table 2: Key Vibrational Frequencies for Tautomers of this compound

| Functional Group | Vibrational Mode | Thione Tautomer (Expected Wavenumber, cm⁻¹) | Thiol Tautomer (Expected Wavenumber, cm⁻¹) |

|---|---|---|---|

| C=S | Stretching | 1050-1250 | - |

| S-H | Stretching | - | 2550-2600 (weak) |

| O-H | Stretching | 3200-3600 (broad) | - |

| N-O | Stretching | Present | Present (Pyridine N-oxide) |

| C-H (ring) | Stretching | ~3000-3100 | ~3000-3100 |

Note: The data in this table is illustrative and based on typical vibrational frequencies for similar functional groups.

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and collision-induced dissociation (CID), are invaluable for determining the molecular weight of this compound and elucidating its fragmentation pathways. The fragmentation pattern can provide clues to the underlying structure and help in differentiating between isomers.

The molecular ion peak [M+H]⁺ or [M]⁺ would confirm the compound's molecular formula (C₆H₇NOS). The fragmentation of the thione and thiol tautomers upon CID would likely differ. For the thione tautomer, common fragmentation pathways could involve the loss of the hydroxyl group (•OH), the thione group (CS), or cleavage of the dihydropyridine ring. The thiol tautomer might exhibit fragmentation through the loss of the thiol group (•SH) or rearrangements involving the N-oxide functionality.

A detailed analysis of the tandem mass spectra (MS/MS) can help to piece together the structure of the precursor ion and provide evidence for the predominant tautomer in the gas phase.

X-ray Crystallographic Analysis of this compound and Related Compounds

X-ray crystallography provides the most definitive structural information in the solid state, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of closely related compounds such as 1-hydroxy-4-(trifluoromethyl)pyridine-2(1H)-thione provides valuable insights. nih.gov

Based on the crystal structure of analogous compounds, the dihydropyridine ring of this compound is expected to be nearly planar. The exocyclic thione group (C=S) and the N-hydroxy group (N-OH) would lie in or close to the plane of the ring.

The bond lengths and angles would be consistent with the thione tautomer being the dominant form in the solid state, a common feature for related pyridinethione derivatives. The C=S bond length is expected to be in the range of 1.68-1.71 Å, which is characteristic of a double bond. The C-N and C-C bond lengths within the ring will reflect a degree of aromatic character, though less than that of a true pyridine ring due to the di-hydro nature. The methyl group at the 4-position will be attached to the ring with a typical C-C single bond length.

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. Hydrogen bonding is likely to be a dominant feature, with the N-hydroxy group acting as a hydrogen bond donor to the sulfur atom of the thione group of a neighboring molecule, forming centrosymmetric dimers.

Table 3: Intermolecular Interactions in Pyridine-thione Derivatives

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | N-OH···S=C interactions leading to dimer formation. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |

| C-H···π Interactions | Weak interactions involving the methyl or ring C-H bonds and the π-system of a neighboring molecule. |

| C-H···S Interactions | Weak hydrogen bonds between a C-H donor and the sulfur atom as an acceptor. |

Tautomeric Equilibrium Studies in Solution and Solid State

The tautomerism of N-hydroxypyridine-2(1H)-thiones, including this compound, is a critical aspect of their chemical behavior, influencing their stability, reactivity, and spectroscopic properties. These compounds can exist in different isomeric forms that readily interconvert. The equilibrium between these tautomers is sensitive to the physical state (solid or solution) and the nature of the solvent. Research on the parent compound, N-hydroxypyridine-2(1H)-thione, provides significant insight into these equilibria. The molecule can participate in two primary tautomeric relationships: the thione-thiol equilibrium and the hydroxypyridine-pyridinethione equilibrium, which involves the N-oxide form.

The most significant tautomeric equilibrium for this class of compounds is the proton transfer between the sulfur and nitrogen atoms, known as thione-thiol tautomerism. This results in an equilibrium between the this compound (thione form) and its tautomer, 2-mercapto-4-methylpyridine-1-oxide (thiol form).

Extensive studies on the parent molecule, N-hydroxypyridine-2(1H)-thione, have demonstrated that the thione form is the major and more stable tautomer. nih.gov Theoretical calculations have shown that in the gas phase, the thione tautomer is more stable than the thiol form by over 30 kJ mol⁻¹. nih.gov This preference is also observed in the solid state, where X-ray crystallography has confirmed that the compound crystallizes exclusively in the thione form. nih.gov In low-temperature matrices of argon or nitrogen, only the thione form was identified when molecules were trapped from the gas phase. nih.gov The stability of the thione tautomer is a common feature among many heterocyclic thiones and is considered important for their biological activity. ias.ac.in

The predominance of the thione form is attributed to the greater polarity and polarizability of the thiocarbonyl (C=S) group compared to the carbonyl (C=O) group in its oxygen analog. rsc.org This inherent stability prevents spontaneous oxidation to disulfides, which can contribute to their chemical properties. ias.ac.in

Relative Stability of Thione vs. Thiol Tautomers for N-hydroxypyridine-2(1H)-thione

| Phase | Predominant Tautomer | Energy Difference (kJ mol⁻¹) | Method | Reference |

|---|---|---|---|---|

| Gas Phase | Thione | > 30 | Theoretical Calculations | nih.gov |

| Solid State (Crystal) | Thione | - | X-ray Crystallography | nih.gov |

| Low-Temperature Matrix (Ar, N₂) | Thione | - | Spectroscopy | nih.gov |

A second tautomeric consideration involves the N-hydroxy group, leading to an equilibrium between the N-hydroxypyridinethione form and the 2-mercaptopyridine (B119420) N-oxide form. This is analogous to the well-studied hydroxypyridine-pyridone equilibrium. wuxibiology.comwikipedia.org In this context, the thione form (this compound) is compared with its thiol N-oxide tautomer (2-mercapto-4-methylpyridine-1-oxide).

The position of this equilibrium is significantly influenced by the solvent. rsc.orgresearchgate.net In non-polar solvents, the less polar tautomer is generally favored, while polar solvents tend to stabilize the more polar tautomer. For the related compound 2-mercaptopyridine, the tautomeric equilibrium shifts almost completely toward the thiol form in cyclohexane (B81311) (a non-polar solvent), whereas in polar, hydrogen-bonding solvents like water and ethanol, the thione form is almost exclusively present. researchgate.net The ability of polar solvents to engage in hydrogen bonding and stabilize the more polar thione group is a key factor. wuxibiology.comresearchgate.net

For 1-hydroxypyridine-2-thione, dual phosphorescence has been observed, which is attributed to tautomerization occurring in the excited triplet state. rsc.org This phenomenon was noted even in polar and hydrogen-bonding solvents, suggesting that the compound is highly susceptible to tautomerization to its enethiol (thiol N-oxide) isomer form upon excitation. rsc.org

Solvent Effects on Thione-Thiol Tautomeric Equilibrium in Related Heterocycles

| Solvent Type | Solvent Example(s) | Favored Tautomer | Reasoning | Reference |

|---|---|---|---|---|

| Non-Polar | Cyclohexane | Thiol | Lower polarity of the thiol form is favored. | researchgate.net |

| Polar Aprotic | CH₂Cl₂, CHCl₃, CH₃CN | Thione | Higher polarity of the thione form is stabilized. | researchgate.net |

| Polar Protic | Water, Ethanol | Thione | Stabilization via hydrogen bonding and high solvent polarity. | rsc.orgresearchgate.net |

Computational Chemistry and Theoretical Modeling of 1 Hydroxy 4 Methyl 1,2 Dihydropyridine 2 Thione

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometry, electronic properties, and reactivity of molecules.

For 1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione, a DFT study would typically commence with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the molecule. Following geometry optimization, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule and highlights electron-rich and electron-poor regions. This is crucial for predicting how the molecule will interact with other molecules and for identifying potential sites for electrophilic and nucleophilic attack.

Other reactivity descriptors that can be derived from DFT calculations include electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions.

Below is a hypothetical data table illustrating the kind of electronic properties that could be calculated for this compound using DFT.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

| Electronegativity | 3.85 | Tendency to attract electrons |

| Chemical Hardness | 2.65 | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between the solute (this compound) and solvent molecules over time, MD can provide a detailed picture of its behavior in solution.

An MD simulation would begin by placing a model of this compound in a box of explicit solvent molecules, such as water or an organic solvent. The forces between all atoms are then calculated, and Newton's laws of motion are used to simulate their movements over a series of small time steps.

These simulations can reveal how the solvent affects the conformation and dynamics of the molecule. For instance, the formation and breaking of hydrogen bonds between the hydroxyl group of the molecule and water molecules can be monitored. The radial distribution function can be calculated to understand the structuring of solvent molecules around different parts of the solute.

MD simulations are also invaluable for understanding how the molecule interacts with other solutes or biological macromolecules, such as proteins. By simulating the molecule in a relevant biological environment, insights can be gained into its potential mechanism of action or its transport properties.

The following table presents hypothetical data that could be obtained from an MD simulation of this compound in water.

| Parameter | Hypothetical Value/Observation | Insight Provided |

| Average number of hydrogen bonds with water | 3.5 | Solvation and interaction with the solvent |

| Root Mean Square Deviation (RMSD) | 1.2 Å | Conformational stability over time |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Exposure of the molecule to the solvent |

| Radial Distribution Function of water around the hydroxyl group | Peak at 2.8 Å | Structure of the hydration shell |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial as they can significantly influence its reactivity and biological activity.

Computational methods can be used to systematically explore the conformational space of the molecule. This can be done by performing a series of geometry optimizations starting from different initial structures or by using specialized conformational search algorithms. For each stable conformation (local minimum on the potential energy surface), its relative energy can be calculated.

The results of a conformational analysis are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom (e.g., dihedral angles). This map reveals the most stable conformations (lowest energy), as well as the energy barriers between them. Studies on similar dihydropyridine (B1217469) derivatives have shown that the dihydropyridine ring can adopt various conformations, such as boat or envelope forms. nih.gov

A hypothetical summary of a conformational analysis for this compound is provided in the table below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |

| 1 (Global Minimum) | 0.0 | C2-N1-C6-C5 = 15° | 65 |

| 2 | 1.2 | C2-N1-C6-C5 = -18° | 25 |

| 3 | 2.5 | C3-C4-C5-C6 = 45° | 10 |

Quantitative Structure–Activity Relationship (QSAR) Studies Focusing on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. In the context of this compound, a QSAR study would be relevant if a series of its analogs with known biological activities were available.

Theoretical descriptors, which are numerical values that describe the chemical structure of a molecule, are the foundation of QSAR. These descriptors can be calculated from the molecular structure using computational chemistry methods and can be categorized into several types, including:

Constitutional descriptors: Information about the chemical composition (e.g., molecular weight, number of atoms).

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D arrangement of the atoms.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).

Once a set of descriptors is calculated for a series of compounds, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that predicts the biological activity. researchgate.net Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. For dihydropyridine derivatives, QSAR studies have successfully identified key electronic and conformational properties that influence their activity as calcium channel blockers. researchgate.net

A hypothetical QSAR equation for a series of dihydropyridine-2-thione derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * HOMO_Energy + 1.5 * Dipole_Moment + 3.0

This equation suggests that the biological activity (pIC50) is influenced by the lipophilicity (LogP), the ability to donate electrons (HOMO_Energy), and the polarity (Dipole_Moment) of the molecules.

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these methods could be used to study a variety of reactions, such as its synthesis, degradation, or metabolic pathways.

To elucidate a reaction mechanism, the geometries and energies of the reactants, products, and any intermediates and transition states are calculated. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The difference in energy between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

By mapping out the entire reaction pathway, researchers can gain a detailed understanding of how the reaction proceeds, which bonds are broken and formed, and what factors influence the reaction rate and selectivity. For instance, the oxidation of the dihydropyridine ring is a common metabolic pathway, and quantum chemical studies on similar molecules have detailed the stepwise process involving electron and proton transfers.

A hypothetical reaction coordinate diagram for a reaction involving this compound could be constructed from the following calculated energies:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.3 |

This data would allow for the visualization of the reaction pathway and the identification of the rate-determining step.

Reactivity and Reaction Pathways of 1 Hydroxy 4 Methyl 1,2 Dihydropyridine 2 Thione

Electrophilic and Nucleophilic Character of the Pyridinethione Moiety

The pyridinethione core of 1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione possesses both electrophilic and nucleophilic centers, allowing it to react with a diverse array of reagents. The molecule exists in tautomeric equilibrium between the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide), with the thione form generally being predominant in the solid state. wikipedia.org

Nucleophilic Character: The primary nucleophilic sites are the sulfur and oxygen atoms. The sulfur atom of the thiocarbonyl group is a soft nucleophile and readily undergoes S-alkylation reactions. The exocyclic sulfur and the N-hydroxy oxygen atom can act as bidentate ligands, chelating with metal ions. nih.gov For instance, the conjugate base, the pyrithionate ion, forms stable complexes with zinc(II), where both oxygen and sulfur atoms coordinate to the metal center. wikipedia.org This demonstrates the nucleophilic character of both heteroatoms.

Electrophilic Character: The pyridine (B92270) ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. uoanbar.edu.iqresearchgate.net When electrophilic substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen), as attack at the C2, C4, or C6 positions would result in an unstable resonance structure with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com The presence of the N-hydroxy group can further influence the electron density of the ring system.

| Site | Character | Typical Reactions | Notes |

|---|---|---|---|

| Sulfur (Thione) | Nucleophilic (Soft) | S-alkylation, Metal chelation | A primary site for reaction with soft electrophiles. |

| Oxygen (N-Hydroxy) | Nucleophilic (Hard) | O-acylation (Barton ester formation), Metal chelation | Key for forming radical precursors. |

| Pyridine Ring (C3, C5) | Nucleophilic (Weak) | Electrophilic Aromatic Substitution | Ring is deactivated; requires harsh conditions. |

| Pyridine Ring (C2, C4, C6) | Electrophilic | Nucleophilic Aromatic Substitution | Susceptible to attack by strong nucleophiles. |

Radical Generation and Propagation Reactions

Derivatives of 1-hydroxypyridine-2-thione are renowned for their ability to generate radicals, most notably through the Barton decarboxylation reaction. This process involves the conversion of a carboxylic acid into a thiohydroxamate ester, commonly known as a Barton ester, by reacting it with 1-hydroxypyridine-2-thione.

The reaction is initiated by the homolytic cleavage of the weak N-O bond in the Barton ester, which can be induced by heat or, more commonly, by photolysis. This cleavage generates an acyloxy radical (RCOO•) and a pyridylthiyl radical (PyS•). The acyloxy radical rapidly undergoes decarboxylation to produce an alkyl radical (R•) and carbon dioxide.

Mechanism of Radical Generation from a Barton Ester:

Initiation: Homolytic cleavage of the N-O bond upon thermal or photochemical activation.

RCO-O-N(C₅H₄S) → RCOO• + •N(C₅H₄S)

Decarboxylation: The acyloxy radical loses CO₂, forming an alkyl radical.

RCOO• → R• + CO₂

Propagation: The resulting alkyl radical (R•) can then participate in various radical reactions. In a reductive decarboxylation, it abstracts a hydrogen atom from a suitable donor, such as tributyltin hydride or a tertiary thiol, to form the corresponding alkane (R-H). The pyridylthiyl radical can also participate in the propagation cycle.

This methodology provides a powerful tool for generating primary, secondary, and tertiary carbon-centered radicals from readily available carboxylic acids.

Cycloaddition and Condensation Reactions

The 1,2-dihydropyridine scaffold within the molecule is well-suited to participate in cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.org In these reactions, the dihydropyridine (B1217469) can act as the diene component, reacting with a dienophile to construct bicyclic nitrogen-containing frameworks, such as isoquinuclidines. researchgate.netrsc.org

The reactivity in a [4+2] cycloaddition is governed by frontier molecular orbital theory. organic-chemistry.org Normal electron-demand Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile. The 1,2-dihydropyridine system can be sufficiently electron-rich to react with activated dienophiles like maleimides or acrylates, often requiring thermal or microwave-assisted conditions. researchgate.net The reaction is a powerful method for creating six-membered rings with high stereocontrol. wikipedia.orgacsgcipr.org

Additionally, the presence of the 4-methyl group offers a site for condensation reactions. Under basic conditions, the methyl group can be deprotonated to form a nucleophilic carbanion, which can then react with electrophiles such as aldehydes or ketones in aldol-type condensation reactions. This allows for the elaboration of side chains at the C4 position of the pyridine ring. Related pyridinone systems have been shown to undergo multi-component condensation reactions with aldehydes and active methylene (B1212753) compounds like Meldrum's acid. researchgate.net

Photoinduced Processes and Photophysical Investigations

1-hydroxypyridine-2-thione and its derivatives are photochemically active, primarily due to the N-O bond. Upon absorption of UV-A (around 350 nm) or UV-B radiation, the molecule can be promoted to an excited state. anu.edu.au The primary photochemical event is the efficient homolytic cleavage of the N-O bond, which dissociates to yield a hydroxyl radical (•OH) and a pyridylthiyl radical.

This process has been utilized as a photochemical source of hydroxyl radicals for applications such as DNA footprinting. Quantum chemical computations suggest that the N-O bond cleavage occurs via conical intersections between different electronic states (π → π* and π → σ*). anu.edu.au The quantum yield for this N-O bond cleavage is high, making it an efficient radical generation process.

The photophysical properties are also influenced by the thione-thiol tautomerism, which can be affected by solvent polarity. Spectroscopic studies, including UV-vis absorption and fluorescence, can be used to investigate the tautomeric equilibrium and the nature of the electronic transitions.

| Property | Description | Key Process |

|---|---|---|

| UV Absorption | Absorbs in the UV-A and UV-B regions. | π → π* and n → π* transitions. |

| Primary Photochemical Event | Cleavage of the N-O bond. | Homolysis to form hydroxyl and pyridylthiyl radicals. |

| Key Intermediates | Hydroxyl radical (•OH), Pyridylthiyl radical. | Highly reactive species that drive subsequent reactions. |

| Influencing Factors | Solvent polarity can affect the tautomeric equilibrium and photophysical behavior. | Stabilization of ground and excited states. |

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of 1-hydroxypyridine-2-thione involves redox processes centered on the N-hydroxy group and the sulfur atom. Cyclic voltammetry studies of N-hydroxy compounds have shown that they can undergo one-electron oxidation to form nitroxide radicals. nih.gov The redox potential for this process is influenced by the electronic properties of substituents on the ring. researchgate.net Electron-withdrawing groups tend to increase the redox potential, making oxidation more difficult. researchgate.net

Studies on 1-hydroxypyridine-2-thione itself have demonstrated its ability to form complexes with metals like vanadium, and the electrochemical behavior of these complexes has been investigated. researchgate.net The electrooxidation of related pyridone derivatives has been shown to be an irreversible, multi-electron process that is highly dependent on the pH of the solution. rsc.org

The redox mechanism can be summarized as follows:

Oxidation: The N-hydroxy moiety can be oxidized, often in a one-electron process, to generate a radical species. The sulfur atom can also be oxidized at higher potentials.

Reduction: The pyridinethione system can be reduced, though this is less commonly studied than its oxidative chemistry.

The redox properties are crucial for applications in areas such as redox mediation in biocatalysis and the design of redox-active materials. researchgate.netrsc.org

Coordination Chemistry and Metal Complexation of 1 Hydroxy 4 Methyl 1,2 Dihydropyridine 2 Thione

Ligand Design Principles and Coordination Modes

1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione is a versatile O,S mixed-donor ligand. nih.govrsc.org Its design is centered around a pyridinethione backbone which features two primary sites for metal coordination: the deprotonated hydroxyl oxygen and the thione sulfur atom. The ligand typically exists in equilibrium between two tautomeric forms: the thione form (this compound) and the thiol form (4-methyl-2-mercaptopyridine-N-oxide). wikipedia.org Crystallographic studies on the parent compound, pyrithione (B72027), confirm that it exists predominantly in the thione form in the solid state. wikipedia.org

Upon deprotonation of the hydroxyl group, the resulting anion acts as a powerful chelating agent, forming a stable six-membered ring with a central metal ion. This chelation is a key principle in its design, enhancing the thermodynamic stability of the resulting metal complexes compared to monodentate ligands (the chelate effect).

The primary coordination mode involves the formation of a bidentate O,S chelate. nih.govresearchgate.net The ligand coordinates to the metal center through the anionic oxygen and the neutral sulfur atom. This mode of binding has been confirmed in studies of related hydroxypyridinethione complexes with various transition metals. nih.govrsc.org The presence of the methyl group at the 4-position of the pyridine (B92270) ring can introduce subtle steric and electronic effects, potentially influencing the stability and reactivity of the metal complexes, but it is not expected to alter the fundamental O,S coordination mode.

In some cases, particularly in polynuclear complexes, the oxygen atom of the ligand can act as a bridging atom between two metal centers. wikipedia.org This has been observed in the dimeric solid-state structure of zinc pyrithione, where each zinc center is coordinated by anions acting as both chelating and bridging ligands. wikipedia.org

Table 1: Coordination Properties of this compound

| Property | Description |

|---|---|

| Donor Atoms | Oxygen (O), Sulfur (S) |

| Common Coordination Mode | Bidentate (O,S chelation) |

| Charge of Ligand | Typically monoanionic (-1) after deprotonation |

| Chelate Ring Size | 6-membered ring |

| Potential Bridging Atom | Oxygen |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward. A common method involves the reaction of a soluble metal salt (e.g., chlorides, sulfates, or acetates) with the ligand in a suitable solvent, often in a 1:2 metal-to-ligand molar ratio. google.comnih.gov The ligand is typically deprotonated in situ or by the addition of a weak base to facilitate coordination. The resulting metal complexes often precipitate from the reaction mixture and can be isolated by filtration.

Spectroscopic techniques are crucial for characterizing these coordination compounds. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and UV-Visible spectroscopy provide valuable insights into the ligand's coordination to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-O-H, C=S, and C=C/C=N vibrations. Upon complexation, significant shifts in these bands are observed, confirming coordination.

ν(OH): The broad O-H stretching band in the free ligand disappears upon deprotonation and coordination to the metal ion.

ν(C=S): The C=S (thione) stretching frequency typically decreases upon coordination to a metal center, indicating a weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal.

ν(N-O): The N-O stretching vibration often shifts to a higher frequency upon complexation, which is characteristic of this class of ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes (e.g., with Zn(II) or Cd(II)). In ¹H NMR, the disappearance of the hydroxyl proton signal is a clear indicator of deprotonation and complex formation. nih.gov The chemical shifts of the pyridine ring protons are also affected by the coordination environment.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. These spectra typically show intense bands in the UV region corresponding to intra-ligand π→π* and n→π* transitions. nih.govrsc.org In the case of transition metal complexes with d-electrons (e.g., Fe(III), Cu(II), Co(II), Ni(II)), weaker d-d transition bands may appear in the visible region, which are responsible for the characteristic colors of these complexes. Ligand-to-metal charge transfer (LMCT) bands, often from the sulfur donor to the metal, can also be observed.

Table 2: Expected Spectroscopic Data for Metal Complexes

| Spectroscopic Technique | Key Observational Changes Upon Complexation |

|---|---|

| FT-IR | Disappearance of ν(OH) band; Shift in ν(C=S) and ν(N-O) bands. |

| ¹H NMR (for diamagnetic complexes) | Disappearance of the hydroxyl proton signal; Shifts in aromatic proton signals. |

| UV-Vis | Appearance of d-d transition bands (for transition metals) and ligand-to-metal charge transfer (LMCT) bands. |

Structural Elucidation of Coordination Compounds

The precise arrangement of ligands around the central metal ion defines the coordination geometry of the complex. This geometry is determined by factors such as the size of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. Common coordination numbers for complexes with bidentate ligands like this compound are four and six. libretexts.org

For a 1:2 metal-to-ligand complex, [M(L)₂], several geometries are possible:

Tetrahedral: Often found for d¹⁰ ions like Zn(II). libretexts.org

Square Planar: Common for d⁸ ions such as Ni(II) and Pd(II). libretexts.org

Octahedral: Achieved for a 1:3 metal-to-ligand complex, [M(L)₃], or more commonly for a 1:2 complex that incorporates two additional solvent or ancillary ligands, such as [M(L)₂(H₂O)₂]. This geometry is typical for ions like Co(II) and Fe(III). nih.govrsc.org

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of these coordination compounds. Studies on analogous hydroxypyridinethione complexes have confirmed these geometries. For example, zinc(II) forms complexes where two pyrithione ligands chelate the metal center. wikipedia.orgresearchgate.net In the solid state, zinc pyrithione exists as a dimer with five-coordinate zinc ions in a trigonal bipyramidal geometry, featuring bridging oxygen atoms. wikipedia.org For other transition metals, detailed structural analyses have revealed geometries indicative of a strong trans influence from the O,S chelators. nih.govrsc.org

Table 3: Common Geometries for Metal-Hydroxypyridinethione Complexes

| Metal Ion Example | Typical Coordination Number | Common Geometry |

|---|---|---|

| Zn(II) | 4 or 5 | Tetrahedral or Trigonal Bipyramidal |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Fe(III) | 6 | Octahedral |

| Co(II) | 6 | Octahedral |

Catalytic Applications of Metal-1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione Complexes

While specific catalytic applications for complexes of this compound are not extensively documented, the properties of these complexes suggest potential in various catalytic processes. The ability of the ligand to stabilize different metal ions in various oxidation states is a key prerequisite for catalysis.

Potential applications can be inferred from related systems:

Oxidation Catalysis: Iron and copper complexes are well-known catalysts for oxidation reactions. The redox activity of iron and copper complexes of the parent N-hydroxypyridine-2-thione suggests they could participate in reactions involving reactive oxygen species. nih.gov Iron complexes of related pyridine-substituted thiosemicarbazone ligands have been shown to catalyze the oxidation of thioanisole (B89551) and styrene (B11656) using hydrogen peroxide. rsc.org This suggests that Fe(II)/Fe(III) complexes of the title ligand could be effective catalysts for similar substrate oxidations.

Hydrogen Transfer Reactions: Palladium and ruthenium complexes featuring ligands capable of metal-ligand cooperation (MLC) are active in hydrogen transfer reactions, such as the "borrowing hydrogen" methodology for C-C and C-N bond formation. nih.gov Palladium complexes with 2-hydroxypyridine-based ligands have been successfully used for the α-alkylation of ketones with alcohols. nih.gov The N-hydroxy group in the title ligand could potentially participate in similar MLC pathways, making its palladium or ruthenium complexes candidates for catalysts in hydrogenation, dehydrogenation, and related transformations.

The combination of a soft sulfur donor and a hard oxygen donor allows for fine-tuning of the electronic properties of the metal center, which is crucial for designing effective catalysts. Further research is needed to explore and develop the catalytic potential of these specific metal complexes.

Applications As Reagents and Building Blocks in Advanced Organic Synthesis

1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione as a Synthetic Auxiliary

The principal role of this compound as a synthetic auxiliary lies in its use as a precursor for the generation of carbon-centered radicals. This application is most famously realized in the Barton decarboxylation reaction, where O-acyl esters of N-hydroxy-2-thiopyridone, often called Barton esters, serve as efficient sources of alkyl radicals derived from carboxylic acids.

The process begins with the conversion of a carboxylic acid to its corresponding O-acyl ester of this compound. Upon initiation, either by heat or light, the relatively weak N-O bond of the Barton ester undergoes homolytic cleavage. This generates a pyridinethiyl radical and a carboxyl radical. The carboxyl radical rapidly loses carbon dioxide to form a carbon-centered radical (R•). This radical can then be trapped by a suitable reagent to form a new C-H, C-C, or C-heteroatom bond. The key advantage of this methodology is that it avoids the use of toxic reagents like tributyltin hydride (Bu₃SnH).

The generated alkyl radicals can be utilized in a variety of subsequent reactions, making this compound a powerful tool for functional group conversions and the formation of carbon-carbon bonds.

Role in Selective Functional Group Transformations

The utility of this compound extends to its critical role in facilitating selective functional group transformations, primarily through radical-mediated pathways. A prominent example is the Barton-McCombie deoxygenation, a reaction that allows for the selective removal of a hydroxyl group from an alcohol.

In this reaction, the alcohol is first converted into a thiocarbonyl derivative, such as a thionoester or xanthate. This derivative then reacts with a radical initiator and a hydrogen atom source. While tributyltin hydride has been a traditional hydrogen source, concerns over its toxicity have led to the development of alternative, less toxic hydrogen donors. The reaction mechanism involves the generation of an alkyl radical from the thiocarbonyl derivative, which subsequently abstracts a hydrogen atom to yield the deoxygenated product. This method is particularly valuable for the deoxygenation of primary and secondary alcohols in complex molecules, offering a milder alternative to classical ionic deoxygenation methods.

The table below summarizes key radical reactions where N-hydroxy-2-thiopyridone derivatives are employed for selective transformations.

| Reaction Name | Starting Material | Key Intermediate | Transformation |

| Barton Decarboxylation | Carboxylic Acid | O-acyl thiohydroxamate (Barton Ester) | R-COOH → R-H (or other R-X) |

| Barton-McCombie Deoxygenation | Alcohol | Thiocarbonyl derivative (e.g., Xanthate) | R-OH → R-H |

| Radical Addition to Olefins | Carboxylic Acid | Alkyl Radical (from Barton Ester) | Formation of new C-C bonds |

Precursor in Heterocyclic Synthesis and Annulation Reactions

While the predominant application of this compound is in radical chemistry where the heterocyclic moiety is ultimately consumed, its potential as a direct building block in the synthesis of new heterocyclic systems is an area of interest. In principle, the dihydropyridine (B1217469) core, with its inherent functionality, could participate in annulation reactions, such as cycloadditions, to construct fused or spirocyclic heterocyclic scaffolds.

For instance, the conjugated diene system within the pyridinethione ring could potentially act as a diene in Diels-Alder [4+2] cycloaddition reactions. Similarly, multicomponent reactions, which are powerful tools for building molecular complexity in a single step, could potentially utilize this compound as a key starting material. However, specific, well-documented examples in the scientific literature of this compound acting as a direct precursor where its core structure is incorporated into a new heterocyclic ring through annulation are not extensively reported. The reactivity of the N-hydroxy and thione groups often dominates, directing its utility towards radical-based transformations rather than cycloaddition pathways.

Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown, linked, or merged to create more potent lead compounds. The pyridone and thiopyridone scaffolds are recognized as "privileged fragments" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

The this compound structure possesses key features for a fragment library: it is relatively small, contains hydrogen bond donors and acceptors, and has vectors for chemical elaboration at various positions on the ring. In principle, this scaffold could serve as a starting point in an FBDD campaign. Medicinal chemists could systematically modify the core structure to explore the chemical space around a target's binding site. Despite this theoretical potential, there is a lack of specific examples in published literature detailing the use of this compound as a central fragment in a successful fragment-based synthesis campaign. Its primary role remains as a reagent for enabling transformations on other molecular scaffolds.

Future Research Directions and Unexplored Chemical Space

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry is paramount in modern synthetic organic chemistry. For 1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione, future research will undoubtedly focus on developing synthetic methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. The development of sustainable alternatives is a key research objective.

Microwave-assisted organic synthesis (MAOS) stands out as a promising technique. nih.govijprajournal.combeilstein-journals.orgbioorganica.org.uanih.gov This method often leads to dramatically reduced reaction times, increased yields, and can frequently be performed under solvent-free conditions, thereby reducing the environmental footprint. bioorganica.org.ua The application of MAOS to the Hantzsch dihydropyridine (B1217469) synthesis and related multicomponent reactions has been well-documented, suggesting its applicability to the synthesis of the target molecule. ijprajournal.combeilstein-journals.orgnih.gov

Another critical area of development is the use of sustainable and reusable catalysts. frontiersin.org Heterogeneous catalysts, such as those based on magnetic nanoparticles, silica, or zirconium, offer significant advantages over their homogeneous counterparts, including ease of separation and recyclability. frontiersin.org Research into novel catalytic systems for the one-pot synthesis of dihydropyridine and pyridinethione scaffolds will be instrumental in developing a truly sustainable route to this compound.

| Synthetic Approach | Key Advantages | Potential for Sustainability |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, potential for solvent-free conditions. nih.govbioorganica.org.ua | Reduced energy consumption and solvent waste. |

| Heterogeneous Catalysis | Catalyst is easily separated and can be reused for multiple reaction cycles. frontiersin.org | Minimizes waste and improves the economic viability of the process. |

| Multicomponent Reactions | Combines multiple starting materials in a single step, improving atom economy. | Reduces the number of synthetic steps and purification processes required. |

Advanced Spectroscopic Probes for Dynamic Processes

The structure of this compound suggests the presence of interesting dynamic processes, such as tautomerism and conformational isomerism. Advanced spectroscopic techniques, particularly dynamic nuclear magnetic resonance (DNMR) spectroscopy, are powerful tools for elucidating these phenomena. rsc.orgnih.gov

Variable temperature (VT) NMR experiments can provide invaluable information on the thermodynamics and kinetics of conformational exchange processes. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these dynamic events. This information is crucial for understanding the molecule's behavior in different environments and its potential interactions with biological targets or other molecules.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe the spatial relationships between different protons in the molecule, providing insights into its preferred conformation in solution. The study of atropisomerism, which has been observed in related sterically hindered thiones, could also be a relevant area of investigation for derivatives of this compound. rsc.org

| Spectroscopic Technique | Dynamic Process Investigated | Information Gained |

| Variable Temperature NMR | Tautomerism, conformational exchange. nih.gov | Activation energies, thermodynamic parameters of dynamic equilibria. |

| 2D NMR (e.g., NOESY) | Conformational analysis. | Spatial proximity of atoms, preferred solution-state conformation. |

| Dynamic HPLC | Atropisomerism in chiral derivatives. rsc.org | Rotational energy barriers and stability of stereoisomers. |

Expansion of Applications in Catalysis and Materials Chemistry

The inherent metal-binding capabilities of the hydroxypyridinethione scaffold open up a vast and largely unexplored area of application in catalysis and materials science. nih.govnih.gov The presence of both a hydroxyl and a thione group provides a bidentate chelation site for a wide range of metal ions.

In the field of catalysis, this compound and its derivatives could serve as ligands for transition metal catalysts. For example, palladium complexes bearing pyridine-type ligands have been successfully employed in Suzuki C-C coupling reactions. mdpi.com The specific electronic and steric properties of the hydroxypyridinethione ligand could lead to novel catalysts with unique reactivity and selectivity.

In materials chemistry, the incorporation of this moiety into polymer backbones could lead to new functional materials. nih.govrsc.orgresearchgate.netresearchgate.net Pyridine-containing polymers have been shown to exhibit interesting photoluminescent and ion-sensing properties. rsc.orgresearchgate.net The ability of the hydroxypyridinethione unit to coordinate with metal ions could be exploited to create materials that respond to the presence of specific metals, with potential applications in environmental sensing or bioimaging. Furthermore, the antimicrobial properties associated with some pyridine (B92270) derivatives suggest that polymers incorporating this compound could find use in biomedical applications. nih.govresearchgate.net

| Field of Application | Potential Role of the Compound | Example of a Potential Application |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. mdpi.com | Development of novel catalysts for cross-coupling reactions. |

| Materials Science | As a functional monomer for the synthesis of advanced polymers. nih.govrsc.orgresearchgate.net | Creation of fluorescent sensors for metal ion detection. |

| Biomaterials | Incorporation into polymers to impart antimicrobial properties. researchgate.net | Development of antimicrobial coatings for medical devices. |

Theoretical Prediction and Experimental Validation of Novel Reactivity

Computational chemistry provides a powerful toolkit for predicting the reactivity and properties of molecules, guiding experimental efforts and providing a deeper understanding of reaction mechanisms. rsc.orgnih.gov For this compound, theoretical studies can play a crucial role in mapping out its unexplored chemical space.

Density Functional Theory (DFT) calculations can be used to investigate the molecule's electronic structure, predict its spectroscopic properties, and explore the potential energy surfaces of various reactions. nih.govrsc.orgmdpi.comrsc.orgresearchgate.net For instance, computational studies can help to elucidate the most likely tautomeric form of the molecule under different conditions and predict its preferred sites for electrophilic or nucleophilic attack.

Furthermore, computational modeling can be employed to design novel derivatives with tailored properties. By systematically modifying the substituents on the dihydropyridine ring, it is possible to tune the molecule's electronic and steric characteristics for specific applications in catalysis or materials science. The predictions from these theoretical studies can then be used to guide the synthesis and experimental validation of these new compounds, creating a synergistic feedback loop between computational and experimental chemistry.

| Computational Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, spectroscopic properties. rsc.orgresearchgate.net | Identification of transition states, prediction of reaction barriers, and assignment of spectroscopic data. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-inhibitor interactions. nih.gov | Elucidation of binding modes and prediction of inhibitory activity against metalloenzymes. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and solvation effects. | Understanding the molecule's behavior in solution and its interaction with its environment. |

Q & A

Q. What are the established synthetic routes for 1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclocondensation reactions. For example, derivatives of dihydropyridine-thiones are synthesized by reacting precursors like 3-cyano-4,6-distyrylpyridin-2(1H)-thione with halogenated acetamides in ethanol under reflux with sodium acetate as a base . Optimization includes varying catalysts (e.g., HCl, HNO₃, or phosphate salts) to improve yield and purity. Reaction temperature (e.g., 57–63°C) and duration (4+ hours) are critical parameters, as shown in analogous syntheses using hydrogen peroxide and controlled gas evolution monitoring . Post-synthesis purification via recrystallization (e.g., acetic acid/water mixtures) is recommended .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR and Mass Spectrometry : Confirm molecular structure and functional groups (e.g., thione vs. thiol tautomers).

- X-ray Crystallography : ORTEP diagrams (50% probability ellipsoids) resolve bond lengths and angles, particularly for sulfur-metal coordination in complexes .

- Gas Chromatography (GC) : Quantify purity and monitor byproducts, especially in reactions involving volatile intermediates .

Q. How can researchers quantify trace impurities in synthesized batches of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is preferred for detecting non-volatile impurities. For volatile byproducts, GC coupled with mass spectrometry (GC-MS) provides sensitivity down to µg/L levels. Calibration against reference standards ensures accuracy, as described in protocols for analogous heterocycles .

Advanced Research Questions

Q. How does the coordination chemistry of this compound influence its reactivity with transition metals?

The thione sulfur acts as a soft Lewis base, forming complexes with metals like tin (Sn). For example, Sn–S bond elongation (2.54–2.55 Å) in SnS(PyS)₂ complexes reduces Lewis acidity compared to chloride analogs, attributed to electron delocalization in the dihydropyridine-thione backbone . Researchers should compare Extended X-ray Absorption Fine Structure (EXAFS) data with computational models (e.g., DFT) to validate bonding trends.

Q. What mechanisms underpin its application in fluorescence-based ClO⁻ sensing?

The compound’s derivatives function as aggregation-induced emission (AIE) probes. In one design, a 1-methyl-1,2-dihydropyridine-2-thione unit quenches fluorescence via photoinduced electron transfer (PET). ClO⁻ oxidizes the thione to a pyridinium sulfonate, suppressing PET and restoring emission at 620 nm . Researchers should validate selectivity using competing reactive oxygen species (ROS) and quantify detection limits via Stern-Volmer plots.

Q. How can contradictory data on its biological activity be resolved?

Discrepancies in structure-activity relationships (SAR) may arise from tautomerism (thione vs. thiol forms) or solvent-dependent conformations. To address this:

- Perform solvent-polarity studies using UV-Vis and NMR to identify dominant tautomers.

- Compare bioactivity across standardized assays (e.g., MIC for antimicrobial studies) with controlled pH and solvent conditions .

- Use meta-analysis frameworks, as seen in receptor-response modeling, to reconcile divergent chemical feature clusters .

Q. What strategies are effective for modifying its structure to enhance photostability or catalytic activity?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., cyano or acetyl) at the 4-position to stabilize the thione form and improve metal-binding affinity .

- Coordination Polymers : Incorporate into metal-organic frameworks (MOFs) to study catalytic behavior in oxidation reactions, leveraging its redox-active sulfur site .

- Computational Screening : Use density functional theory (DFT) to predict substituent effects on HOMO-LUMO gaps and optimize photophysical properties .

Methodological Notes

- Data Contradiction Analysis : Adopt hybrid modeling (e.g., combining wet-lab agonistic profiles with computational meta-analysis) to resolve divergent results .

- Safety Protocols : Follow TCI America’s guidelines for handling thiocarbonyl compounds, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.